![molecular formula C7H16N2O2 B1518831 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide CAS No. 1021114-96-4](/img/structure/B1518831.png)
2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide
Übersicht
Beschreibung
2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (2-MEA) is a synthetic compound with a wide range of applications in scientific research. 2-MEA is highly soluble in water and has a wide range of solubility parameters, making it an ideal reagent for use in a variety of laboratory experiments. In addition, 2-MEA is relatively stable and has a low toxicity profile. This makes it an attractive alternative to more hazardous compounds for use in research.
Wissenschaftliche Forschungsanwendungen
It’s important to note that the use of such chemicals in research often depends on the specific goals of the study. Researchers in different fields might use the same chemical in different ways, depending on what they are trying to achieve.
- Field: Drug Metabolism & Toxicology
- Application: ASOs are a promising novel drug modality that aims to address unmet medical needs . They are the most advanced class within the RNA-based therapeutics field .
- Method: ASOs are complementary nucleic acid fragments designed to specifically hybridize to a complementary endogenous pre-mRNA or mRNA to modulate a biological function .
- Results: A record of six ASO drugs have been approved since 2016, and more candidates are in clinical development .
- Field: Organic Synthesis
- Application: N,N-dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry .
- Method: They are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .
- Results: In recent years, many publications showcasing, excellent and useful applications of N,N-dialkyl amides in amination (R-NMe2), formylation (R-CHO), as a single carbon source (R-C), methylene group (R-CH2), cyanation (R-CN), amidoalkylation (-R), aminocarbonylation (R-CONMe2), carbonylation (R-CO) and heterocycle synthesis appeared .
- Field: Polymer Science
- Application: Copolymers of 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) and oligo(ethylene glycol) methacrylate (OEGMA) constitute an interesting alternative to poly(N-isopropylacrylamide) (PNIPAAM), the most often studied temperature-responsive polymer for biomedical applications .
Antisense Oligonucleotides (ASOs)
Synthesis of Heterocycles and Acyclic Systems
Polymer for Biomedical Applications
- Field: Genomics
- Application: Antisense technologies are techniques that enable the study of gene function (functional genomics) and important research on animal and plant diseases .
- Method: Via hybridization of antisense nucleic acid sequences with an RNA target, antisense technologies perturb normal cellular processing of a gene’s genetic message through several different mechanisms .
- Results: Oligonucleotide-based antisense techniques represent one of the most common and successful approaches to suppress a genetic message .
- Field: Molecular Biology
- Application: The role of backbone modifications in oligonucleotide-based strategies .
- Method: These attempts resulted in the discovery of variants with high processivity that allow the introduction of 2′-O-methyl A, C and U (but not G) during in vitro transcription .
- Results: Under optimized conditions, a mutated version of the T7 polymerase even accepts all four 2′-O-methyl-substituted nucleotides .
Functional Genomics
Oligonucleotide-Based Strategies
Eigenschaften
IUPAC Name |
2-(2-methoxyethylamino)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-9(2)7(10)6-8-4-5-11-3/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNWSZWHWBVEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



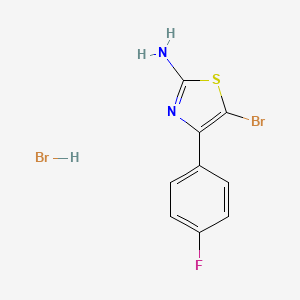
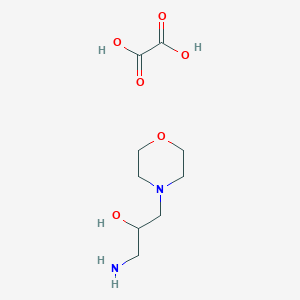
![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1518751.png)
![2-{[(5-Bromothien-2-yl)methyl]thio}ethanamine hydrochloride](/img/structure/B1518752.png)
![1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride](/img/structure/B1518753.png)
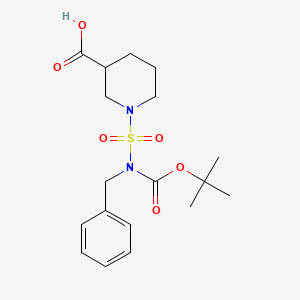
![3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1518759.png)
![1-isopropyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1518760.png)
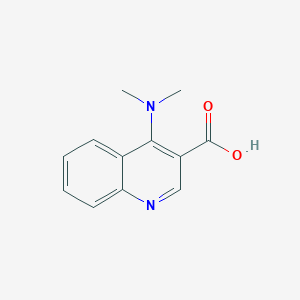
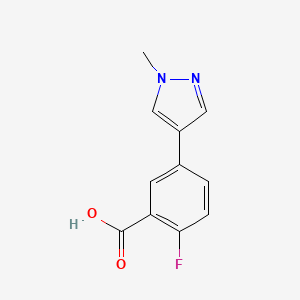
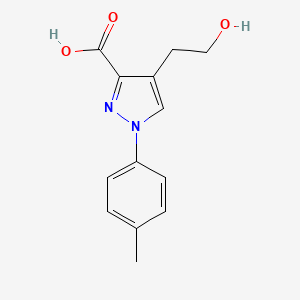


![Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518771.png)